Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4

CAS No.:

Cat. No.: VC16495655

Molecular Formula: C11H14O3

Molecular Weight: 198.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O3 |

|---|---|

| Molecular Weight | 198.25 g/mol |

| IUPAC Name | 2-methylpropyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |

| Standard InChI | InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3/i3D,4D,5D,6D |

| Standard InChI Key | XPJVKCRENWUEJH-LNFUJOGGSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C(=O)OCC(C)C)[2H])[2H])O)[2H] |

| Canonical SMILES | CC(C)COC(=O)C1=CC=C(C=C1)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Isotopic Composition

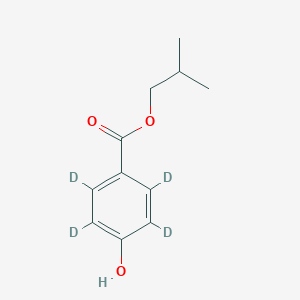

Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 is characterized by the substitution of four protium atoms with deuterium at specific positions on the benzoic acid moiety. The structural formula (Figure 1) highlights the deuterium atoms at the 2, 3, 5, and 6 positions, while the isobutyl ester group remains unmodified. This labeling strategy minimizes isotopic effects on chemical reactivity while enhancing detectability in analytical assays .

Molecular Formula:

Average Mass: 198.254 g/mol

Monoisotopic Mass: 198.1194 g/mol

CAS Registry Number: 1219805-33-0

IUPAC Name: 2-Methylpropyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate

| Supplier | Purity | Packaging | Price (EUR) |

|---|---|---|---|

| CymitQuimica | 98 atom % D | 50 mg | 605.00 |

| LGC Standards | >95% (HPLC) | Neat | Custom |

| TRC Chemicals | >95% | 1 mg | 95.00 |

Notes: Pricing reflects controlled substance regulations and custom synthesis requirements .

Applications in Scientific Research

Analytical Chemistry

As a stable isotope-labeled internal standard, this compound enables precise quantification of isobutylparaben in complex matrices (e.g., biological fluids, environmental samples) via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated structure eliminates signal interference from the analyte, improving method accuracy .

Future Directions and Research Gaps

Environmental Persistence

Deuterated parabens could elucidate environmental degradation kinetics, particularly in aqueous systems where hydrolysis and photolysis prevail. Comparative studies between protiated and deuterated forms may reveal isotope effects on reaction rates.

Toxicokinetics

Further investigations are needed to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of deuterated parabens in vivo. Such data would validate their utility as tracers in human biomonitoring studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume